molecular formula C8H17NO3 B13422975 acetic acid;6-methylpiperidin-3-ol

acetic acid;6-methylpiperidin-3-ol

Cat. No.: B13422975
M. Wt: 175.23 g/mol
InChI Key: YHFQTZBMHHCHRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid;6-methylpiperidin-3-ol is a compound that combines the properties of acetic acid and 6-methylpiperidin-3-ol. Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its role in vinegar and its use as a chemical reagent. 6-methylpiperidin-3-ol is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their biological activities and presence in various drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;6-methylpiperidin-3-ol typically involves the reaction of acetic acid with 6-methylpiperidin-3-ol under controlled conditions. One common method is the esterification reaction, where acetic acid reacts with 6-methylpiperidin-3-ol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound for various applications .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;6-methylpiperidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Acetic acid;6-methylpiperidin-3-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;6-methylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;6-methylpiperidin-3-ol is unique due to its combined properties of acetic acid and 6-methylpiperidin-3-ol. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it valuable in research and industrial applications .

Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

acetic acid;6-methylpiperidin-3-ol

InChI

InChI=1S/C6H13NO.C2H4O2/c1-5-2-3-6(8)4-7-5;1-2(3)4/h5-8H,2-4H2,1H3;1H3,(H,3,4)

InChI Key

YHFQTZBMHHCHRP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CN1)O.CC(=O)O

Origin of Product

United States

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